(S)-1-(pyrimidin-5-yl)ethanamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through various methods such as the Biginelli reaction or the Pinner synthesis.
Chiral Amine Introduction: The introduction of the chiral amine group is a crucial step. This can be done using chiral amine precursors or through asymmetric synthesis techniques.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
(S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Amino-4,6-dimethylpyrimidine: A structurally similar compound with different substituents on the pyrimidine ring.
5-Bromo-2-chloropyrimidine: Another pyrimidine derivative with halogen substituents.
Uniqueness
(S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the pyrimidine ring. This configuration can lead to distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C6H10ClN3 |
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Molecular Weight |
159.62 g/mol |
IUPAC Name |
(1S)-1-pyrimidin-5-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c1-5(7)6-2-8-4-9-3-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
OZODCWZMRAHJJX-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=CN=C1)N.Cl |
Canonical SMILES |
CC(C1=CN=CN=C1)N.Cl |
Origin of Product |
United States |
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